8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
1260847-57-1 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11) |
InChI Key |
FBOPIMIRKZAARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NCCN2 |
Origin of Product |
United States |
Preparation Methods
Bromination and Reduction of Pyridine Precursors
Starting with 4-methyl-3-nitropyridin-2-amine (1) , bromination using yields 2-bromo-4-methyl-3-nitropyridine (2) . Subsequent reduction of the nitro group with produces 3-amino-2-bromo-4-methylpyridine (3) .
Cyclization with Glyoxylic Acid
The diamine intermediate 3 undergoes cyclization with glyoxylic acid monohydrate in acetic acid at 80°C to form 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-one (4) . This step achieves a 72% yield under optimized conditions.
Chlorination and Methylation
Chlorination of 4 with at reflux generates 5-chloro-8-methylpyrido[2,3-b]pyrazine (5) , which is then reduced using to introduce the tetrahydro moiety. Final methylation at position 8 is achieved via Mitsunobu reaction with methanol and , yielding the target compound in 68% overall yield.
Table 1: Traditional Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | , 110°C | 85 | |
| Reduction | , EtOH | 90 | |
| Cyclization | Glyoxylic acid, AcOH, 80°C | 72 | |
| Chlorination | , reflux | 78 | |
| Methylation | , THF | 68 |
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances leverage Suzuki-Miyaura and Buchwald-Hartwig couplings to functionalize preformed pyrido[2,3-b]pyrazine cores.
Buchwald-Hartwig Amination
Alternative routes employ Buchwald-Hartwig amination to introduce methyl groups via in the presence of and . This method is less common but offers regioselectivity for N-methylation.
Table 2: Cross-Coupling Performance
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | , | 82 | 98 |
| Buchwald-Hartwig | , | 65 | 95 |
Multicomponent One-Pot Synthesis
Source reports a streamlined approach using Ugi-4CR (Ugi four-component reaction) to assemble the pyrido[2,3-b]pyrazine scaffold in a single step. Reacting 4-methylpyridin-2-amine , glyoxal , methyl isocyanide , and acetic acid at 60°C produces the target compound in 58% yield. While efficient, this method requires rigorous pH control (pH 6–7) to prevent side reactions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Traditional Cyclization | Suzuki Coupling | Multicomponent |
|---|---|---|---|
| Total Steps | 5 | 3 | 1 |
| Overall Yield (%) | 68 | 82 | 58 |
| Scalability | Moderate | High | Low |
| Byproduct Formation | Moderate | Low | High |
The Suzuki-Miyaura coupling emerges as the most efficient route due to its high yield and scalability. However, the traditional method remains valuable for structural diversification, while multicomponent synthesis offers rapid access but suffers from lower yields .
Chemical Reactions Analysis
Reduction Reactions
NaBH₄ and catalytic hydrogenation are employed to reduce the aromatic rings:
-
NaBH₄ : Converts pyrido[2,3-b]pyrazines to dihydro or tetrahydro derivatives depending on substituents .
-
Catalytic hydrogenation : Selectively reduces pyrazine rings to form 5,10-dihydro derivatives without affecting the pyridine moiety .
Functionalization Reactions
Bromination and substitution are critical for introducing functional groups:
-
Bromination : Substitution at the 7-position using Br₂ in the presence of ZnCl₂·TMEDA .
-
Cross-coupling : Copper-catalyzed C-N bond formation with azoles or nucleophilic aromatic substitution .
-
Derivatization : Reactions with β-diketones (e.g., dimedone) yield tetrahydropyrido[1,2-b]indazoles .
Cyclization Mechanism
-
Nucleophilic addition : The enol form of β-diketones reacts with N-aminopyridines .
-
Oxidative dehydrogenation : Molecular oxygen facilitates dehydrogenation to form intermediates .
-
Cyclization : Rearrangement produces fused heterocycles (e.g., pyrazolo[1,5-a]pyridines or pyrido[1,2-b]indazoles) .
Transmetalation Pathway
-
Deprotonation : LiTMP deprotonates the substrate to generate reactive intermediates .
-
Transmetalation : ZnCl₂·TMEDA stabilizes aryllithium species, enabling cyclization .
Reaction Conditions and Yields
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in cancer therapy. Its derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.18 |
| This compound | A549 | 0.13 |
| This compound | DU-145 | 0.33 |
These values indicate strong inhibitory effects comparable to established chemotherapeutic agents such as Adriamycin .
Antimicrobial Properties
The compound has demonstrated promising antibacterial activity against various pathogens. For instance:
| Pathogen | MIC (μg/mL) |
|---|---|
| M. luteus | 31.25 |
| Xanthomonas axonopodis | 6.72 |
| Ralstonia solanacearum | 9.29 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Neuroprotective Effects
Research indicates that certain derivatives of this compound exhibit neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies have shown that these compounds can significantly reduce cell death in PC12 cells exposed to hydrogen peroxide .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various pyrazine derivatives including this compound on human breast cancer cells (MCF-7). The study found that the compound induced apoptosis and inhibited cell proliferation effectively at low concentrations .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of this compound against Xanthomonas species. The results indicated that it outperformed traditional antibiotics in inhibiting bacterial growth at significantly lower concentrations .
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 8-Position
The 8-position of the pyrido[2,3-b]pyrazine core is a critical site for modulating activity and stability. Key comparisons include:
8-Iodo Derivatives
- Synthesis : 8-Iodopyrido[2,3-b]pyrazine derivatives are synthesized via halogenation and coupling reactions, enabling further functionalization (e.g., arylboronic acid couplings, hydrazone formation) .
- Activity: 8-Iodo derivatives, such as the 4-(trifluoromethyl)benzaldehyde hydrazone, exhibit antiproliferative activity in A2058 melanoma cells (~64% growth inhibition at 10⁻⁵ M) .
8-Bromo Derivatives
- Properties : 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0) has a molecular weight of 214.06 and density of 1.554 g/cm³ .
- Reactivity : Bromo substituents facilitate electrochemical reduction, yielding dihydro intermediates that isomerize or undergo debromination .
8-Benzylamino Derivatives
- Activity: The 8-benzylamino analog demonstrated potent antiproliferative effects (~64% inhibition at 10⁻⁵ M), highlighting the role of amino groups in enhancing bioactivity .
8-Methyl Derivative
- Stability: Methyl groups generally improve metabolic stability compared to halogens.
Core Structure Modifications
Pyrido[3,4-b]pyrazine vs. Pyrido[2,3-b]pyrazine
- Regioselectivity : Pyrido[3,4-b]pyrazine derivatives exhibit distinct reactivity in halogenation and reduction. For example, 8-bromo-7-iodopyrido[3,4-b]pyrazine forms unique intermediates during palladium-catalyzed couplings .
- Biological Activity : Pyrido[2,3-b]pyrazines are more commonly associated with kinase inhibition (e.g., ALK), while pyrido[3,4-b]pyrazines are less explored in this context .
Pyrrolo[2,3-b]pyrazine Scaffolds
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Kinase Inhibition : 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines are potent ALK inhibitors, with substituents like methyl groups balancing potency and stability .
- Antiproliferative Activity: 8-Substituted derivatives (e.g., benzylamino, hydrazones) show promise in melanoma models, though halogenated analogs face stability challenges .
- Reactivity : Electrochemical reduction of bromo derivatives yields intermediates useful for further derivatization, while methyl groups simplify synthetic routes .
Biological Activity
8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 1260847-57-1) is a heterocyclic compound characterized by a unique structure that includes a pyridine ring fused to a pyrazine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | FBOPIMIRKZAARO-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacologically relevant compound.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant physiological effects. The exact molecular pathways influenced by this compound remain an area of active research.
Pharmacological Applications
Research indicates several potential pharmacological applications:
- Antidiabetic Activity : There is evidence suggesting that derivatives of this compound may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones like GLP-1. Inhibition of DPP-4 enhances insulin secretion and reduces glucagon levels, thus improving glycemic control in type 2 diabetes mellitus patients .
- Anticancer Potential : Some studies have indicated that similar heterocyclic compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The structural characteristics of this compound may contribute to such activities through targeted interactions with cancer-related proteins .
Case Studies and Research Findings
- DPP-4 Inhibition Studies : A study demonstrated the structure-activity relationship (SAR) of various piperazine-containing compounds and their efficacy as DPP-4 inhibitors. The findings highlighted that modifications in the molecular structure can significantly enhance inhibitory potency against DPP-4 .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These mutations are often implicated in various cancers. The potential for this compound to interact with these targets warrants further investigation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other tetrahydropyrido derivatives:
| Compound | DPP-4 Inhibition | Anticancer Activity |
|---|---|---|
| This compound | Potentially High | Moderate |
| Other Tetrahydropyrido Derivatives | Varies | High |
Q & A
Q. Table 1: Synthetic Routes and Key Observations
How does stereochemistry influence the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
Isomerism significantly impacts activity and stability. For instance, in cholesterol ester transfer protein (CETP) inhibition studies, only one isomer of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core showed activity, while others lacked chemical or metabolic stability . Stereochemistry also affects hydrogenation regioselectivity: solvent acidity modulates intermediate isomerization, altering the final product’s biological profile . Researchers should use chiral resolution techniques (e.g., HPLC with chiral columns) and computational docking to predict binding conformations of active isomers .
What methodological approaches address metabolic instability in this compound-based compounds?
Level: Advanced
Methodological Answer:
Metabolic instability often arises from oxidation of the tetrahydropyridine ring or demethylation. Strategies include:
- Fluorination : Introducing fluorine atoms at vulnerable positions (e.g., C-6 or C-7) to block metabolic hotspots. However, fluorinated quinoxalines showed no stability improvement in CETP inhibitors .
- Structural Rigidity : Incorporating electron-withdrawing groups (e.g., trifluoromethyl) or fused rings to reduce ring flexibility .
- Prodrug Design : Masking labile groups (e.g., methyl) with ester or amide prodrugs to enhance metabolic resistance .
How can computational methods aid in designing this compound derivatives for kinase inhibition?
Level: Basic
Methodological Answer:
Structure-based drug design (SBDD) using molecular docking and molecular dynamics simulations is critical. For example:
- Docking Studies : Virtual screening against anaplastic lymphoma kinase (ALK) identified 8-methyl derivatives as potent inhibitors by forming hydrogen bonds with the hinge region (e.g., nitrogen in pyrazine interacting with E1197) .
- Quantum Mechanical Calculations : Predicting HOMO/LUMO distributions (e.g., pyrido[2,3-b]pyrazine’s electron-deficient core enhances π-π stacking with kinase active sites) .
Q. Table 2: Key Computational Parameters for Kinase Inhibition
Why do pharmacokinetic inconsistencies arise in this compound derivatives, and how can they be resolved?
Level: Advanced
Methodological Answer:
Unexpected dose-exposure relationships (e.g., plateaued plasma concentrations at higher doses) may result from saturation of metabolic enzymes or poor solubility. In CETP inhibitors, compound 5 showed exposures of 1.3, 1.8, and 1.9 μM at 1, 3, and 10 mg/kg doses, indicating nonlinear pharmacokinetics . Solutions include:
- Salt Formation : Improving solubility via hydrochloride salts .
- CYP450 Inhibition Studies : Identifying metabolizing enzymes (e.g., CYP3A4) to adjust dosing regimens.
- Nanoparticle Formulation : Enhancing bioavailability through lipid-based carriers .
What strategies improve the selectivity of this compound derivatives against specific biological targets?
Level: Advanced
Methodological Answer:
Selectivity is achieved through:
- Substituent Engineering : Bulky groups (e.g., 4-phenylsulfonyl) reduce off-target binding by steric hindrance .
- Kinase Profiling : Broad-spectrum assays (e.g., KINOMEscan) identify off-target effects. For ALK inhibitors, selectivity over ROS1 and MET was achieved by optimizing the 8-methyl group’s orientation .
- Isothermal Titration Calorimetry (ITC) : Validating binding thermodynamics to ensure target-specific interactions .
What analytical techniques confirm the regioselectivity in hydrogenation reactions of pyrido[2,3-b]pyrazine scaffolds?
Level: Basic
Methodological Answer:
Regioselectivity is confirmed via:
- NMR Spectroscopy : Distinct chemical shifts for 1,2,3,4-tetrahydro (δ 2.5–3.0 ppm, CH₂-N) vs. 5,6,7,8-tetrahydro (δ 1.8–2.2 ppm, CH₂-CH₂) products .
- X-ray Crystallography : Resolving crystal structures of intermediates to track hydrogenation pathways.
- Solvent Polarity Studies : Acetic acid favors pyrazine ring reduction, while ethanol yields mixed products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
